Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)-
Description
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- is an aromatic amine derivative characterized by a benzenamine core substituted with a 1-cyclohexenyl group at the para position and a 4-nitrophenyl group attached to the amine nitrogen. This structure combines steric bulk (from the cyclohexenyl moiety) with electron-withdrawing effects (from the nitro group), influencing its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
663627-37-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H18N2O2/c21-20(22)18-12-10-17(11-13-18)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h4,6-13,19H,1-3,5H2 |
InChI Key |
SYMMLMMGAZIGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 4-nitroaniline, followed by a coupling reaction with 4-(1-cyclohexen-1-yl)benzenamine under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
*Hypothetical values based on structural analogs.
Key Observations:
- Cyclohexenyl vs. Alkyl/Aryl Groups : The cyclohexenyl group in the target compound introduces steric hindrance and hydrophobicity compared to smaller substituents (e.g., methyl in or nitrophenylmethyl in ). This may reduce solubility in polar solvents but improve membrane permeability in biological systems .
- Nitro Group Impact : The para-nitro group is a strong electron-withdrawing substituent, common in antimicrobial and cytotoxic compounds (e.g., ). It likely enhances the target compound’s reactivity in electron-deficient environments.
- Conjugation Effects : Compounds with extended conjugation (e.g., butadienyl in ) exhibit distinct electronic properties compared to the cyclohexenyl group, which may limit conjugation but increase rigidity.
Physicochemical Properties
- Solubility : The cyclohexenyl group increases hydrophobicity, suggesting lower aqueous solubility compared to methyl-substituted analogs (e.g., logP = 3.84 for methoxy analogs ).
- Stability : Nitro groups generally enhance thermal stability but may render compounds sensitive to photodegradation .
- Reactivity : The nitro group facilitates electrophilic substitution reactions, while the cyclohexenyl group may participate in Diels-Alder reactions .
Biological Activity
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)-, also known as 4-(cyclohexen-1-yl)-N-(4-nitrophenyl)aniline, is a compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 294.35 g/mol
- CAS Number : 663627-37-0
Biological Activity Overview
The compound exhibits various biological activities, particularly in the context of cancer treatment and kinase inhibition. Its structure suggests potential interactions with biological macromolecules, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the role of compounds similar to benzenamine derivatives in cancer therapy. For example, compounds that share structural features with benzenamine have shown efficacy against specific cancer cell lines by inhibiting critical signaling pathways.
Table 1: Antiproliferative Activities of Related Compounds
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Compound A | 5.098 | FLT3-ITD |
| Compound B | >20 | CDK2/E |
| Benzenamine Derivative | 2.180 | MV4-11 |
Note: IC₅₀ represents the concentration required to inhibit cell growth by 50%.
The biological activity of benzenamine can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. The inhibition of FLT3 (FMS-like tyrosine kinase 3) has been particularly noted in the context of acute myeloid leukemia (AML), where mutations in FLT3 lead to poor patient outcomes.
Case Study: Inhibition of FLT3 Kinase
A recent study demonstrated that benzenamine derivatives could effectively inhibit FLT3 mutations associated with AML. The study provided evidence that these compounds can selectively target cancer cells while sparing normal cells, thus reducing potential side effects.
Structure-Activity Relationship (SAR)
The structure of benzenamine allows for modifications that can enhance its biological activity. Variations in the cyclohexene and nitrophenyl groups can significantly influence potency and selectivity against different kinases.
Table 2: Structure-Activity Relationships
| Modification | IC₅₀ (μM) | Observations |
|---|---|---|
| Cyclohexene Substitution | 1.665 | Increased potency |
| Nitrophenyl Positioning | 2.180 | Enhanced selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
